molecular formula C16H15ClN2O2S B2939182 5-氯-N-(4-甲基-3-(2-氧代吡咯烷-1-基)苯基)噻吩-2-甲酰胺 CAS No. 1327560-08-6

5-氯-N-(4-甲基-3-(2-氧代吡咯烷-1-基)苯基)噻吩-2-甲酰胺

货号 B2939182
CAS 编号: 1327560-08-6
分子量: 334.82
InChI 键: IXDSHWSVUNELGC-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

This compound is a novel antithrombotic agent . It is an oral, direct factor Xa inhibitor . The compound is currently under clinical development for the prevention and treatment of thromboembolic diseases .


Synthesis Analysis

The synthesis of this compound involves the combination of the morpholinone and the 5-chlorothiophene-2-carboxamide moiety within the oxazolidinone FXa inhibitors . The X-ray crystal structure of the compound in complex with human FXa clarified the binding mode and the stringent requirements for high affinity .


Molecular Structure Analysis

The molecular structure of this compound was clarified by the X-ray crystal structure of the compound in complex with human FXa .


Chemical Reactions Analysis

The interaction of the neutral ligand chlorothiophene in the S1 subsite allows for the combination of good oral bioavailability and high potency for nonbasic 5 . The combination of the morpholinone and the 5-chlorothiophene-2-carboxamide moiety within the oxazolidinone FXa inhibitors resulted in subnano-molar in vitro potency .


Physical And Chemical Properties Analysis

The physical properties of similar compounds include a melting point of 224-228°C and a boiling point of 409.9°C at 760 mmHg. They are soluble in organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and acetonitrile and insoluble in water.

科学研究应用

合成和抗氧化活性

一项专注于合成 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid 衍生物的研究表明,这些衍生物与指定化合物具有相似的结构,具有有效的抗氧化活性。这些化合物表现出显着的抗氧化作用,一些化合物显示出比抗坏血酸更高的活性,突出了它们作为治疗应用中新型抗氧化剂的潜力 (Tumosienė 等人,2019)

抗菌潜力

另一项研究合成了与指定化学物质在结构上相关的化合物,探索了它们的抗菌特性。这些化合物针对各种细菌和真菌菌株进行了测试,显示出有希望的抗菌活性,这表明它们在开发新的抗菌剂中具有潜在应用 (Desai、Dodiya 和 Shihora,2011)

抗癌活性

对噻吩和噻唑基-噻吩衍生物的进一步研究(它们与所讨论的化合物共享噻吩核心)展示了它们的合成和抗癌活性的评估。这些研究揭示了噻吩基化合物在抑制癌细胞系中的潜力,为开发抗癌药物提供了途径 (Atta 和 Abdel‐Latif,2021)

结构研究和作为抗惊厥药的潜力

对某些抗惊厥烯胺酮的晶体结构的研究提供了对类似化合物的分子构象和潜在治疗应用的见解。这些研究突出了结构分析在理解此类分子的生物活性中的重要性 (Kubicki、Bassyouni 和 Codding,2000)

合成技术和化学表征

各种研究详细介绍了相关化合物的合成和表征,为指定化学物质的进一步研究奠定了基础。这些工作有助于更广泛地了解噻吩衍生物及其在材料科学到制药等领域的应用 (Abdalha 等人,2011)

作用机制

Target of Action

The primary target of this compound is the coagulation enzyme Factor Xa (FXa) . FXa plays a crucial role in the coagulation cascade, where it catalyzes the conversion of prothrombin to thrombin . Thrombin, in turn, has several thrombotic functions, including the conversion of fibrinogen to fibrin, the activation of platelets, and the feedback activation of other coagulation factors .

Mode of Action

The compound acts as a direct inhibitor of FXa . It interacts with the neutral ligand chlorothiophene in the S1 subsite of FXa . This interaction allows for the combination of good oral bioavailability and high potency .

Biochemical Pathways

The compound’s action affects the blood coagulation pathway . By inhibiting FXa, it disrupts the conversion of prothrombin to thrombin, thereby affecting the downstream effects of thrombin, such as the conversion of fibrinogen to fibrin and the activation of platelets . This results in an overall antithrombotic effect.

Pharmacokinetics

The compound is characterized by good oral bioavailability and high potency . The oxazolidinone class, to which this compound belongs, is generally known for its favorable pharmacokinetic profile . .

Result of Action

The inhibition of FXa by this compound leads to a decrease in thrombin formation, which in turn reduces the conversion of fibrinogen to fibrin and the activation of platelets . This results in an overall antithrombotic effect , making the compound a promising drug candidate for the prevention and treatment of thromboembolic diseases in venous and arterial systems .

Action Environment

The efficacy and stability of the compound can be influenced by various environmental factors. It’s important to note that the compound’s interaction with its target, FXa, occurs in the complex environment of the blood coagulation cascade, which involves multiple enzymes and cofactors .

安全和危害

The compound is currently under clinical development for the prevention and treatment of thromboembolic diseases . It is considered a promising drug candidate for the prevention and treatment of thromboembolic diseases in venous and arterial systems .

未来方向

The compound is currently under clinical development for the prevention and treatment of thromboembolic diseases . It is considered a promising drug candidate for the prevention and treatment of thromboembolic diseases in venous and arterial systems . The current study deciphers the combined ligand- and structure-based computational insights to profile structural determinants for the selectivity of representative diverse classes of FXa-selective, thrombin-selective, as well as dual FXa-thrombin high affinity inhibitors .

生化分析

Biochemical Properties

It has been suggested that the compound interacts with certain enzymes, such as coagulation factor X

Cellular Effects

Given its potential interaction with enzymes like coagulation factor X , it may influence cell function, including cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It is suggested that the compound may interact with enzymes such as coagulation factor X . These interactions could lead to changes in gene expression, enzyme inhibition or activation, and other effects at the molecular level.

属性

IUPAC Name

5-chloro-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN2O2S/c1-10-4-5-11(9-12(10)19-8-2-3-15(19)20)18-16(21)13-6-7-14(17)22-13/h4-7,9H,2-3,8H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXDSHWSVUNELGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CC=C(S2)Cl)N3CCCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。